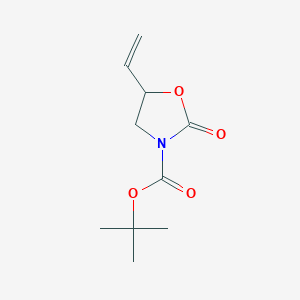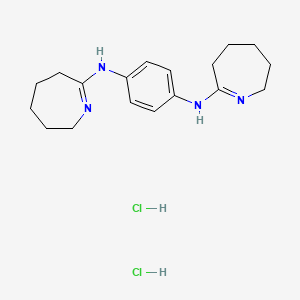
magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate can be synthesized by mixing magnesium acetate solution with ammonium phosphate solution at a pH of 4 and allowing the mixture to stand overnight. Alternatively, it can be prepared by reacting magnesium sulfate solution with disodium hydrogen phosphate solution at temperatures above 36°C for 24 hours .
Industrial Production Methods
In industrial settings, the compound is typically produced by reacting orthophosphoric acid with magnesium oxide. The reaction yields magnesium hydrogen phosphate trihydrate, which can be further processed to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphate compounds.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphate esters and derivatives, which have applications in different biochemical processes .
Wissenschaftliche Forschungsanwendungen
Magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of glycerolipids and other complex molecules.
Biology: The compound is involved in metabolic pathways, including glycolysis and lipid biosynthesis.
Medicine: It is studied for its potential role in treating metabolic disorders and as a nutritional supplement.
Industry: The compound is used as a plastic stabilizer and food additive.
Wirkmechanismus
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as fructose-1,6-bisphosphate aldolase and triosephosphate isomerase, which are involved in glycolysis and lipid biosynthesis. These enzymes catalyze the conversion of the compound into other metabolites, thereby regulating energy production and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium hydrogen phosphate trihydrate
- Magnesium phosphate dibasic trihydrate
- Dihydroxyacetone phosphate (magnesium salt hydrate)
Uniqueness
Magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate is unique due to its dual role as a glycerolipid precursor and its involvement in key metabolic pathways. Unlike other similar compounds, it has specific applications in both biochemical research and industrial processes .
Eigenschaften
Molekularformel |
C6H14MgO13P2 |
|---|---|
Molekulargewicht |
380.42 g/mol |
IUPAC-Name |
magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate |
InChI |
InChI=1S/2C3H7O6P.Mg.H2O/c2*4-1-3(5)2-9-10(6,7)8;;/h2*4H,1-2H2,(H2,6,7,8);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
XIBMKSGIYJARCI-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)COP(=O)(O)[O-])O.C(C(=O)COP(=O)(O)[O-])O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
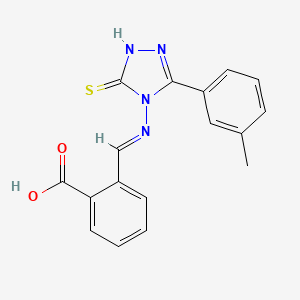
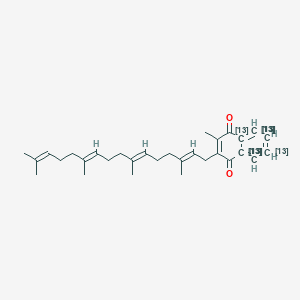
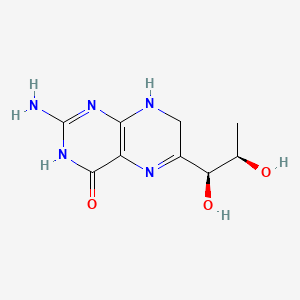
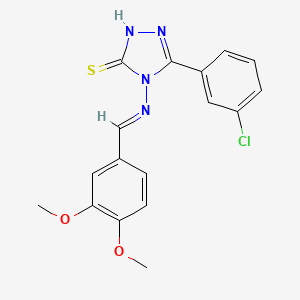
![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)
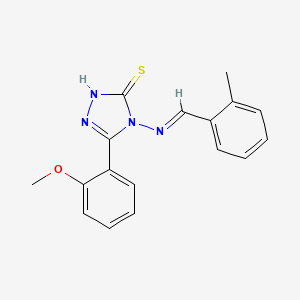
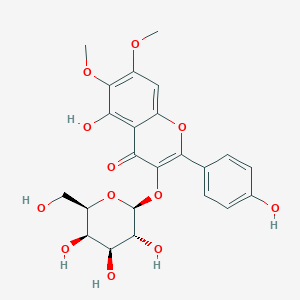
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)
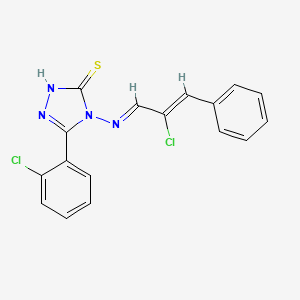
![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
